4H-1-Benzopyran-4-one, 2,3-dihydro-7-methoxy-2-(4-methoxyphenyl)-

Catalog No.
S3543042
CAS No.
25826-69-1
M.F
C17H16O4
M. Wt
284.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4H-1-Benzopyran-4-one, 2,3-dihydro-7-methoxy-2-(4-...

CAS Number

25826-69-1

Product Name

4H-1-Benzopyran-4-one, 2,3-dihydro-7-methoxy-2-(4-methoxyphenyl)-

IUPAC Name

7-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

InChI

InChI=1S/C17H16O4/c1-19-12-5-3-11(4-6-12)16-10-15(18)14-8-7-13(20-2)9-17(14)21-16/h3-9,16H,10H2,1-2H3

InChI Key

YAEYGSBLDUIDTP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3)OC

Description

The exact mass of the compound 7-methoxy-2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of ether in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Databases: Searches of scientific databases like PubChem [] and SciFinder do not show any published research directly connected to this specific compound.

Further Exploration:

Given the absence of conclusive research on this compound, here are some suggestions for further exploration:

  • Chemical structure analysis

    The presence of the benzopyran-4-one core structure suggests potential similarities to other well-studied flavonoids, a class of natural products known for various biological activities. Research on related flavonoids might provide clues for the potential applications of 7-methoxy-2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one [].

  • Patent search

    Patent databases might reveal industrial applications or potential drug development efforts involving this compound [].

  • Future research

4H-1-Benzopyran-4-one, 2,3-dihydro-7-methoxy-2-(4-methoxyphenyl)- is a synthetic organic compound belonging to the class of flavonoids, specifically a derivative of benzopyran. Its chemical structure consists of a chromenone core with various substituents that enhance its biological properties. The compound is characterized by the presence of two methoxy groups and a 4-methoxyphenyl group, which contribute to its unique chemical behavior and potential applications in medicinal chemistry.

The molecular formula for this compound is C17H18O5C_{17}H_{18}O_{5}, with a molecular weight of approximately 298.33 g/mol. The compound's structural features allow it to participate in various

, including:

  • Oxidation: The hydroxy groups can be oxidized to carbonyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
  • Substitution Reactions: The methoxy and phenyl groups can participate in electrophilic aromatic substitution reactions, allowing further functionalization.

These reactions facilitate the derivatization of the compound, leading to the synthesis of various analogs with potentially enhanced biological activities.

Research has shown that 4H-1-Benzopyran-4-one derivatives exhibit significant biological activities, including:

  • Antiestrogenic Activity: Some derivatives have demonstrated antiestrogenic properties, which could be beneficial in treating hormone-related cancers .
  • Antioxidant Activity: Flavonoids are known for their antioxidant properties, which can help protect cells from oxidative stress.
  • Antimicrobial Properties: Certain derivatives have shown effectiveness against a range of microbial pathogens.

The biological activity of this compound makes it a candidate for further pharmacological studies aimed at developing new therapeutic agents.

The synthesis of 4H-1-Benzopyran-4-one, 2,3-dihydro-7-methoxy-2-(4-methoxyphenyl)- typically involves multi-step organic reactions. A common method includes:

  • Starting Material Preparation: The synthesis often begins with 2-hydroxyacetophenone and involves protection of hydroxyl groups using silyl chlorides.
  • Alkylation: The protected compound undergoes alkylation with appropriate alkyl halides in the presence of strong bases such as potassium tert-butoxide.
  • Cyclization: The cyclization step is crucial and may involve treatment with methanesulfonyl chloride and boron trifluoride diethyl etherate at low temperatures to form the desired benzopyran structure .

This method allows for the generation of the target compound in moderate yields, with purification typically achieved through recrystallization.

The potential applications of 4H-1-Benzopyran-4-one derivatives include:

  • Pharmaceutical Development: Due to their biological activities, these compounds are being explored for their efficacy in treating various diseases, particularly cancers and inflammatory conditions.
  • Nutraceuticals: Given their antioxidant properties, they may be used in dietary supplements aimed at promoting health and preventing diseases related to oxidative stress.
  • Cosmetics: Their skin-protective properties could make them valuable ingredients in cosmetic formulations.

Interaction studies involving 4H-1-Benzopyran-4-one derivatives focus on understanding their binding affinities and mechanisms of action at molecular levels. Techniques such as molecular docking studies have been employed to predict how these compounds interact with biological targets like estrogen receptors or enzymes involved in metabolic pathways . These studies help elucidate the pharmacodynamics and pharmacokinetics of the compounds, guiding future drug development efforts.

Several compounds share structural similarities with 4H-1-Benzopyran-4-one, 2,3-dihydro-7-methoxy-2-(4-methoxyphenyl)-. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
5-HydroxyflavoneHydroxy group at position 5Known for strong antioxidant activity
HesperetinContains a hydroxyl group at position 5 and methoxy groupsExhibits anti-inflammatory effects
ApigeninLacks methoxy substituents but has similar chromenone structureExhibits significant anticancer properties

These compounds highlight the diversity within the flavonoid class and underscore the unique structural attributes that may confer specific biological activities to 4H-1-Benzopyran-4-one derivatives.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

284.10485899 g/mol

Monoisotopic Mass

284.10485899 g/mol

Heavy Atom Count

21

Wikipedia

7-methoxy-2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one

Dates

Modify: 2024-02-18

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